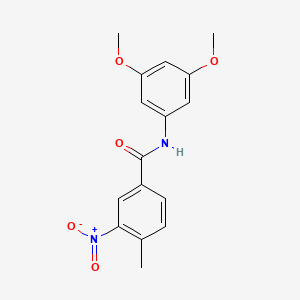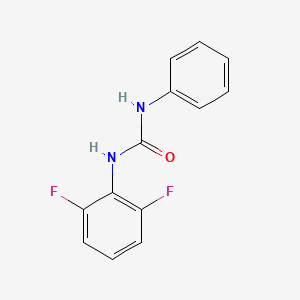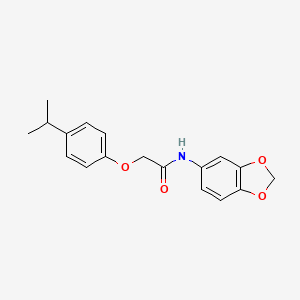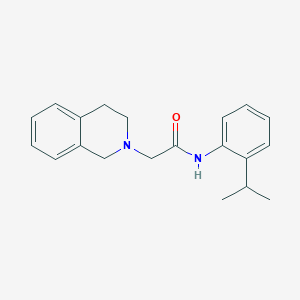
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, also known as DMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMAN is a synthetic compound that is primarily used in the field of medicinal chemistry for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is not fully understood. However, it is believed to exert its pharmacological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has also been shown to inhibit the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been reported to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has also been reported to possess anti-inflammatory activity, which may be due to its ability to inhibit the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is also highly stable and has a long shelf life, which makes it a suitable candidate for long-term experiments. However, N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Therefore, its toxicity and potential side effects are not fully understood.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is to study its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to investigate the toxicity and potential side effects of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide. Overall, the study of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxyaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a variety of pharmacological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(6-15(10)18(20)21)16(19)17-12-7-13(22-2)9-14(8-12)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKCKBCOLQKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2,3-dimethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5884610.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine](/img/structure/B5884618.png)


![N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884638.png)

![3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884666.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)

![3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5884688.png)


![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)